2-Isopropyl-4,5-dimethyl-1H-imidazole
Description
Significance of the Imidazole (B134444) Ring System in Chemical Sciences
The imidazole ring is a fundamental building block in numerous biologically important molecules. It is the core structure of the amino acid histidine, which plays a critical role in enzyme catalysis and protein structure. Beyond its biological roles, the imidazole nucleus is a key component in a wide array of synthetic compounds with diverse applications, ranging from medicinal drugs to ionic liquids and catalysts. chemimpex.com The versatility of the imidazole ring allows for a wide range of chemical modifications, enabling the fine-tuning of its properties for specific applications. ipb.pt
The significance of the imidazole ring is underscored by its presence in many pharmaceuticals. For instance, it is found in antifungal agents, antibiotics, and antihypertensive medications. nih.gov This widespread use is a testament to the favorable interactions of the imidazole scaffold with biological targets. nih.gov
Structural Features and Electronic Characteristics of Imidazole Derivatives
Imidazole is a planar, five-membered aromatic ring. chemsynthesis.com It is a polar compound, soluble in water and other polar solvents. chemsynthesis.com The ring contains two nitrogen atoms, one of which bears a hydrogen atom and is considered a pyrrole-type nitrogen, while the other is a pyridine-type nitrogen. chemsynthesis.com This arrangement allows imidazole to act as both a hydrogen bond donor and acceptor, a crucial feature for its interaction with biological macromolecules. chemimpex.com
The imidazole ring is aromatic, possessing a sextet of π-electrons that are delocalized over the ring, which contributes to its stability. acs.org It is also amphoteric, meaning it can act as both a weak acid and a weak base. The electronic nature of the imidazole ring can be significantly influenced by the presence of substituents. Electron-donating or electron-withdrawing groups can alter the reactivity and biological activity of the resulting imidazole derivative.
Table 1: General Properties of the Imidazole Ring
| Property | Description |
| Molecular Formula | C₃H₄N₂ |
| Aromaticity | Aromatic, with 6 π-electrons |
| Polarity | High |
| Acidity/Basicity | Amphoteric |
| H-Bonding | Acts as both donor and acceptor |
Overview of Contemporary Research Trajectories for Substituted Imidazoles
Modern chemical research continues to explore the vast potential of substituted imidazoles. A significant area of focus is the development of novel synthetic methodologies to create diverse imidazole derivatives with high efficiency and regioselectivity. scispace.com These methods include multi-component reactions and the use of innovative catalytic systems. researchgate.netnih.gov
In medicinal chemistry, there is a strong emphasis on designing and synthesizing new imidazole-based compounds as therapeutic agents. Researchers are investigating their potential as anticancer, antimicrobial, and anti-inflammatory drugs. nih.gov The ability to modify the substituents on the imidazole ring allows for the optimization of pharmacological properties.
Another active area of research is the application of imidazole derivatives in materials science. They are being explored as components of ionic liquids, corrosion inhibitors, and ligands for catalysis. ipb.pt The unique properties of the imidazole ring make it an attractive building block for the creation of functional materials with tailored characteristics.
Specific Focus on 2-Isopropyl-4,5-dimethyl-1H-imidazole within Modern Chemical Research
While the broader class of substituted imidazoles is the subject of extensive research, specific and detailed studies on this compound are not widely available in the public domain. Information regarding its synthesis, detailed spectroscopic data, and specific research applications is limited.
However, based on the general knowledge of imidazole chemistry and related substituted compounds, we can infer some of its likely characteristics. The isopropyl group at the 2-position and the methyl groups at the 4- and 5-positions are all alkyl substituents. These electron-donating groups would be expected to increase the electron density of the imidazole ring, potentially influencing its basicity and reactivity.
The synthesis of this compound would likely follow established methods for creating tetrasubstituted imidazoles. A plausible approach would be a multi-component reaction involving 2,3-butanedione (B143835) (diacetyl), isobutyraldehyde (B47883), ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate), and a suitable catalyst. This type of condensation reaction is a common and efficient way to construct the imidazole ring from acyclic precursors.
Table 2: Predicted Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₄N₂ | Based on the structure |
| Molecular Weight | 138.21 g/mol | Calculated from the molecular formula |
| Polarity | Moderate | Alkyl groups decrease polarity compared to unsubstituted imidazole |
| Basicity | Higher than unsubstituted imidazole | Electron-donating alkyl groups increase electron density on the nitrogen atoms |
Further experimental research would be necessary to fully characterize this compound and to explore its potential applications in various fields of chemical science. The lack of extensive literature on this specific compound may also indicate an opportunity for novel research into its synthesis and properties.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-2-propan-2-yl-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-5(2)8-9-6(3)7(4)10-8/h5H,1-4H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCULYIUECHBQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 2 Isopropyl 4,5 Dimethyl 1h Imidazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
Proton NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their connectivity. For 2-Isopropyl-4,5-dimethyl-1H-imidazole, the 1H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
The key resonances would include:
A broad singlet for the N-H proton of the imidazole (B134444) ring, typically appearing downfield. Its chemical shift can be highly variable depending on the solvent and concentration.
A septet for the methine (-CH) proton of the isopropyl group, resulting from coupling to the six adjacent methyl protons.
A doublet for the six equivalent methyl (-CH3) protons of the isopropyl group, which are coupled to the single methine proton.
Two distinct singlets for the two methyl groups attached to the C4 and C5 positions of the imidazole ring.
The predicted chemical shifts, multiplicities, and integrations are summarized in the table below.
Interactive Data Table: Predicted 1H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-H (imidazole) | ~8.0-12.0 | Broad Singlet (br s) | 1H |
| -CH (isopropyl) | ~3.0-3.5 | Septet (sept) | 1H |
| -CH3 (ring C4/C5) | ~2.1-2.3 | Singlet (s) | 6H |
| -CH3 (isopropyl) | ~1.2-1.4 | Doublet (d) | 6H |
Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled 13C NMR spectrum of this compound, a separate signal is expected for each chemically non-equivalent carbon atom.
The expected signals are:
Three signals for the imidazole ring carbons (C2, C4, and C5). The C2 carbon, situated between two nitrogen atoms, will be the most downfield.
A signal for the methine carbon (-CH) of the isopropyl group.
A signal for the two equivalent methyl carbons (-CH3) of the isopropyl group.
A signal for the two equivalent methyl carbons attached to the imidazole ring.
The electronegativity of nearby atoms significantly influences the chemical shifts, with carbons attached to nitrogen appearing further downfield. libretexts.org
Interactive Data Table: Predicted 13C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (imidazole) | ~150-155 |
| C4, C5 (imidazole) | ~125-130 |
| -CH (isopropyl) | ~25-30 |
| -CH3 (isopropyl) | ~20-25 |
| -CH3 (ring C4/C5) | ~10-15 |
Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key cross-peak would be observed between the isopropyl methine proton (~3.0-3.5 ppm) and the isopropyl methyl protons (~1.2-1.4 ppm), confirming their spatial proximity within the same functional group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for connecting different parts of the molecule. Key HMBC correlations would include:
A correlation from the isopropyl methine proton to the C2 carbon of the imidazole ring, confirming the attachment of the isopropyl group at this position.
Correlations from the ring methyl protons (~2.1-2.3 ppm) to the C4 and C5 carbons of the imidazole ring, confirming their positions.
Correlations from the N-H proton to the C2 and C4/C5 carbons.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
IR and FTIR spectroscopy measure the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. malayajournal.org
For this compound, the IR spectrum would be characterized by several key absorption bands:
N-H Stretch: A broad absorption band in the region of 3100-3300 cm-1, characteristic of the N-H bond in the imidazole ring. The broadening is due to hydrogen bonding.
C-H Stretch: Multiple sharp peaks between 2850-3000 cm-1 corresponding to the aliphatic C-H bonds of the isopropyl and methyl groups.
C=N and C=C Stretch: Strong absorptions in the 1500-1650 cm-1 region, which are characteristic of the stretching vibrations within the imidazole ring.
C-H Bend: Vibrations corresponding to the bending of C-H bonds appear in the 1350-1480 cm-1 region.
Interactive Data Table: Characteristic IR/FTIR Frequencies
| Wavenumber (cm-1) | Vibrational Mode | Intensity |
|---|---|---|
| 3100-3300 | N-H Stretch (imidazole ring) | Medium-Strong, Broad |
| 2850-3000 | C-H Stretch (aliphatic) | Medium-Strong |
| 1500-1650 | C=N, C=C Stretch (imidazole ring) | Strong |
| 1350-1480 | C-H Bend (aliphatic) | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and valuable structural information from the fragmentation patterns.
For this compound (C8H14N2), the molecular weight is 138.21 g/mol .
Molecular Ion Peak (M+): The mass spectrum would show a molecular ion peak at an m/z value of 138.
Fragmentation Pattern: The fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways would likely include:
Loss of a methyl group (-CH3, 15 Da), resulting in a fragment ion at m/z 123.
Loss of an isopropyl group (-C3H7, 43 Da), leading to a significant peak at m/z 95. This would be a very stable fragment due to the aromaticity of the remaining imidazole cation.
Cleavage within the isopropyl group, such as the loss of a propylene (B89431) molecule (C3H6, 42 Da), could also occur.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z Value | Corresponding Fragment | Identity of Lost Neutral Fragment |
|---|---|---|
| 138 | [C8H14N2]+ | Molecular Ion (M+) |
| 123 | [C7H11N2]+ | CH3 |
| 95 | [C5H7N2]+ | C3H7 |
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural data for this compound.
A crystallographic study would reveal:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the imidazole ring and the specific conformations of the isopropyl and methyl substituents.
Crystal System and Space Group: The analysis would identify the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice. nih.gov
Intermolecular Interactions: A critical aspect revealed by X-ray crystallography is the nature of crystal packing. For imidazole-containing compounds, intermolecular hydrogen bonding is a dominant feature. mdpi.com It is highly probable that molecules of this compound would form chains or networks in the solid state via N-H···N hydrogen bonds, where the N-H of one molecule donates a hydrogen bond to the lone pair on the sp2-hybridized nitrogen of an adjacent molecule. nih.govmdpi.com
Interactive Data Table: Typical Parameters from X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Symmetry elements of the unit cell (e.g., P21/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Hydrogen Bond Geometry | Distances and angles of intermolecular N-H···N bonds |
Other Spectroscopic Methods (e.g., UV-Visible Spectroscopy for electronic transitions)
UV-Visible spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. For this compound and its derivatives, this method provides insights into the π-electron system of the imidazole ring and the influence of substituent groups on the electronic structure. The absorption of UV-Vis radiation by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The primary electronic transitions observed in the imidazole ring are of the π → π* and n → π* type. researchgate.net
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The n → π* transitions, which are generally of lower energy and intensity, involve the promotion of an electron from a non-bonding atomic orbital (such as the lone pair on a nitrogen atom) to a π* antibonding orbital. researchgate.net
The substitution pattern on the imidazole ring significantly influences the wavelength of maximum absorption (λmax). Alkyl substituents, such as the isopropyl and dimethyl groups in this compound, tend to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. This is due to the electron-donating nature of alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the energy gap for electronic transitions. For instance, a red shift is observed in the characteristic absorption peak of 4-methyl-imidazole compared to unsubstituted imidazole. mdpi.com
While specific experimental data for this compound is not extensively reported in the literature, the expected UV-Visible absorption data can be extrapolated from the behavior of similar alkyl-substituted imidazoles. The presence of the isopropyl group at the 2-position and the two methyl groups at the 4- and 5-positions is anticipated to result in a bathochromic shift compared to the parent imidazole molecule.
Below is a representative table of expected UV-Visible spectroscopic data for this compound in a non-polar solvent, based on the known effects of alkyl substitution on the imidazole chromophore.
| Compound | Solvent | λmax (nm) (π → π) | ε (L·mol⁻¹·cm⁻¹) (π → π) | λmax (nm) (n → π) | ε (L·mol⁻¹·cm⁻¹) (n → π) |
| Imidazole | Water | ~207 | ~5,000 | ~260 | ~200 |
| 4-Methyl-imidazole | Water | ~217 | ~5,500 | Not reported | Not reported |
| This compound | Hexane | ~225-235 | ~6,000-7,000 | ~270-280 | ~250-350 |
Note: The values for this compound are estimated based on the observed trends for alkyl-substituted imidazoles and general principles of UV-Visible spectroscopy. The actual experimental values may vary.
The study of the UV-Visible spectra of derivatives of this compound, particularly those with additional chromophoric or auxochromic groups, would provide further understanding of their electronic properties. For example, the introduction of a carbonyl or a phenyl group would likely lead to more significant bathochromic shifts and the appearance of new absorption bands, indicative of extended conjugation and altered electronic transition energies.
Theoretical and Computational Chemistry Studies on 2 Isopropyl 4,5 Dimethyl 1h Imidazole
Electronic Structure Analysis and Molecular Orbital Theory
Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. youtube.com The overlap of atomic orbitals forms both bonding and antibonding molecular orbitals. youtube.com Constructive overlap leads to lower-energy bonding orbitals, while destructive overlap results in higher-energy antibonding orbitals. youtube.com The distribution of electrons within these molecular orbitals dictates the molecule's stability, reactivity, and spectroscopic properties.
For an imidazole (B134444) derivative such as 2-Isopropyl-4,5-dimethyl-1H-imidazole, the electronic structure is characterized by a five-membered aromatic ring containing two nitrogen atoms, which contributes to a delocalized π-electron system. The isopropyl and dimethyl substituents would primarily exert electronic effects through inductive and hyperconjugative interactions.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO represents the electron-donating ability of the molecule, while the LUMO indicates its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For similar imidazole derivatives, the HOMO and LUMO analysis has been used to understand charge transfer within the molecule. researchgate.net
Illustrative Molecular Orbital Data for an Imidazole Scaffold
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO+1 | -0.5 | Antibonding π* orbital |
| LUMO | -1.2 | Antibonding π* orbital, primarily on the C=N bond |
| HOMO | -6.5 | Bonding π orbital, delocalized over the imidazole ring |
Density Functional Theory (DFT) Calculations for Ground State Properties and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. orientjchem.org It is widely employed to calculate various ground-state properties, including molecular geometries, vibrational frequencies, and thermochemical data. mdpi.com The B3LYP functional is a popular hybrid functional commonly used in DFT calculations for organic molecules. nih.govwebofjournals.com
For this compound, DFT calculations could be employed to determine its optimized molecular structure, including bond lengths, bond angles, and dihedral angles. These calculations would provide a three-dimensional representation of the molecule in its most stable energetic state. Furthermore, DFT can be used to compute thermodynamic properties such as the enthalpy of formation, entropy, and heat capacity. researchgate.net
Exemplary DFT-Calculated Ground State Properties for an Imidazole Derivative
| Property | Calculated Value |
|---|---|
| Total Energy | -450.123 Hartree |
| Dipole Moment | 3.45 Debye |
| Enthalpy of Formation | 50.2 kcal/mol |
Computational Prediction of Reactivity, Reaction Pathways, and Transition States
Computational chemistry provides valuable tools for predicting the reactivity of molecules and elucidating reaction mechanisms. By mapping the potential energy surface, it is possible to identify stable intermediates, transition states, and the energy barriers that govern reaction rates.
For this compound, computational methods can be used to predict its reactivity towards various reagents. For instance, the sites most susceptible to electrophilic or nucleophilic attack can be identified by analyzing the molecule's electrostatic potential and Fukui functions. researchgate.net The Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849), is a common pathway for the formation of 1H-imidazoles. researchgate.net Computational studies can model the step-by-step mechanism of such reactions, calculating the energies of intermediates and transition states to determine the most favorable reaction pathway.
Hypothetical Reaction Energetics for an Imidazole Synthesis
| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|
| Nucleophilic attack | 15.2 | -5.7 |
| Dehydration | 25.8 | 10.3 |
Note: This is a hypothetical data table to illustrate the type of information that can be obtained from computational studies of reaction pathways.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational landscape of a molecule and its interactions with its environment.
For this compound, MD simulations could be used to explore its conformational flexibility. The rotation of the isopropyl group and the methyl groups can be studied to identify the most stable conformers and the energy barriers between them. nih.gov Furthermore, MD simulations are invaluable for studying intermolecular interactions. The imidazole ring can participate in various non-covalent interactions, including hydrogen bonding (acting as both a donor and an acceptor), π-π stacking, and van der Waals forces. nih.govdocumentsdelivered.com These interactions are crucial in understanding how the molecule might interact with biological targets or other molecules in a condensed phase. For instance, studies on other heterocyclic compounds have utilized MD simulations to understand their interactions with water molecules. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Imidazole Scaffolds
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. researchgate.net These models are widely used in medicinal chemistry and materials science to predict the properties of new compounds without the need for experimental synthesis and testing. researchgate.net
For imidazole scaffolds, QSPR models have been developed to predict a wide range of properties, including quantum chemical properties like entropy and enthalpy of formation, as well as biological activities. researchgate.netnih.gov These models typically use molecular descriptors, which are numerical values that encode different aspects of the molecular structure, to build a predictive equation. researchgate.net Genetic algorithms and artificial neural networks are some of the machine learning techniques used to develop robust QSPR models. researchgate.net
While a specific QSPR model for this compound is not available, the principles of QSPR could be readily applied. By synthesizing a library of related imidazole derivatives and measuring a property of interest, a predictive QSPR model could be developed. This model could then be used to estimate the property for this compound and to guide the design of new imidazole-based compounds with optimized properties.
Table of Compounds Mentioned
| Compound Name |
|---|
Chemical Reactivity and Derivatization Strategies of 2 Isopropyl 4,5 Dimethyl 1h Imidazole
Electrophilic Substitution Reactions on the Imidazole (B134444) Ring
The imidazole ring is generally susceptible to electrophilic substitution. The regioselectivity of such reactions on 2-isopropyl-4,5-dimethyl-1H-imidazole is influenced by the directing effects of the three alkyl substituents. In a typical imidazole ring, the C5 position is the most activated towards electrophiles. However, in this specific molecule, all carbon atoms of the imidazole ring (C2, C4, and C5) are substituted, which means that direct electrophilic substitution on the ring carbons is not possible without displacement of a substituent, a reaction that would require harsh conditions. Therefore, electrophilic attack will preferentially occur on the nitrogen atoms.
Halogenation Chemistry (e.g., Regioselective Bromination)
Halogenation of imidazoles can proceed via an electrophilic substitution mechanism. For this compound, where all ring carbons are substituted, direct bromination on the carbon atoms is sterically hindered and electronically disfavored. Electrophilic halogenation would likely occur at the N1 position if it is unprotected. However, N-halogenated imidazoles are often unstable and can act as halogenating agents themselves.
A more plausible pathway for introducing a halogen onto the ring would involve a deprotonation-halogenation sequence or a radical mechanism, though these fall outside the scope of classical electrophilic substitution. If electrophilic substitution were to be forced under harsh conditions, it would likely require the displacement of one of the existing alkyl groups, which is not a common or efficient process.
Alternatively, if one of the methyl groups were absent, creating a vacant C4 or C5 position, electrophilic bromination would be expected to occur at that site. For instance, in the bromination of 4-substituted-1H-indazoles (a related heterocyclic system), reagents like N-bromosuccinimide (NBS) have been used to achieve regioselective bromination. nih.gov Computational studies on such systems help in predicting the most reactive sites for electrophilic attack. nih.gov
Nucleophilic Substitution Reactions
Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult due to the ring's electron-rich character. Such reactions typically require the presence of a good leaving group, such as a halogen, on the imidazole ring. Therefore, the study of nucleophilic substitution on this compound would logically follow a halogenation step.
Once a halogenated derivative is formed (e.g., a bromo-derivative, if synthesized), it can undergo nucleophilic substitution with various nucleophiles. For instance, studies on halogenoimidazoles have shown that a bromine atom at the C2 position can be displaced by nucleophiles like alkoxides and thiolates, particularly when the imidazole nitrogen is protected. The reactivity is enhanced by electron-withdrawing groups on the ring. In the case of a hypothetical bromo-derivative of this compound, the bulky alkyl groups might sterically hinder the approach of the nucleophile.
The reaction mechanism for nucleophilic aromatic substitution in aprotic solvents often involves the formation of a Meisenheimer complex. nih.gov The rate of substitution would be dependent on the nature of the nucleophile, the solvent, and the position of the leaving group on the imidazole ring.
Oxidation and Reduction Processes of Imidazole Derivatives (e.g., N-oxide formation)
The nitrogen atoms in the imidazole ring can be oxidized to form N-oxides. The oxidation of 2-unsubstituted imidazole N-oxides has been a subject of study for the synthesis of various imidazole derivatives. researchgate.netfigshare.com For this compound, oxidation with reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) would be expected to yield the corresponding N-oxide.
Given the asymmetry of the substituted imidazole, two potential regioisomers of the N-oxide could be formed: oxidation at N1 or N3. The regioselectivity of this oxidation would be influenced by the steric and electronic effects of the adjacent alkyl groups. The bulky isopropyl group at C2 might sterically hinder oxidation at the adjacent nitrogen, potentially favoring oxidation at the other nitrogen. Imidazole N-oxides are valuable synthetic intermediates, as they can undergo a variety of transformations, including cycloaddition reactions and rearrangements, to afford functionalized imidazoles. researchgate.netfigshare.com
Reduction of the imidazole ring is also possible but generally requires strong reducing agents and harsh conditions, often leading to a loss of aromaticity.
Functional Group Interconversions on the Isopropyl and Dimethyl Substituents
While the reactivity of the imidazole ring is a primary focus, the alkyl substituents also offer sites for functionalization. However, direct functional group interconversion on the isopropyl and dimethyl groups attached to the imidazole ring can be challenging due to the stability of C(sp³)–H bonds.
Reactions would likely proceed through radical mechanisms. For example, free-radical bromination using NBS and a radical initiator could potentially introduce a bromine atom at the tertiary carbon of the isopropyl group or on one of the methyl groups. This halogenated intermediate could then undergo nucleophilic substitution to introduce other functional groups. However, such reactions might suffer from a lack of selectivity and could also lead to reactions on the imidazole ring itself.
Oxidation of the methyl groups to carboxylic acids would require potent oxidizing agents and harsh conditions, which could also degrade the imidazole ring. A more controlled, multi-step sequence would likely be necessary for such transformations.
Regioselective Derivatization for the Construction of More Complex Chemical Entities
This compound can serve as a building block for more complex molecules. Regioselective derivatization is key to this process. One common strategy involves initial functionalization of the ring, followed by cross-coupling reactions.
For instance, after a regioselective halogenation (as discussed in 5.1.1 and 5.2), the resulting halo-imidazole could be used in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Heck reactions. This would allow for the introduction of aryl, vinyl, or other organic moieties at a specific position on the imidazole core. The choice of protecting group on the imidazole nitrogen can be crucial for directing the regioselectivity of both the initial halogenation and the subsequent coupling reaction.
Another approach involves the deprotonation of the N-H bond with a strong base, followed by quenching with an electrophile to introduce a substituent on the nitrogen atom. This N-functionalization can be used to modulate the electronic properties of the ring and influence the regioselectivity of subsequent reactions on the ring itself.
Derivatization Methods in Analytical Research (e.g., acetylation, silylation for chromatographic analysis method development)
In analytical chemistry, particularly for gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds like imidazoles. The N-H group in this compound makes it a candidate for such derivatization.
Acetylation: This involves reacting the imidazole with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst like pyridine (B92270) or 1-methylimidazole. nih.gov The active hydrogen on the nitrogen is replaced by an acetyl group, which reduces the polarity and increases the volatility of the molecule, making it more suitable for GC analysis.
Silylation: This is another common derivatization technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Silylated derivatives are generally more volatile and thermally stable than their parent compounds. The choice of silylating reagent and reaction conditions can be optimized to achieve complete derivatization.
These derivatization methods are crucial for developing robust and sensitive chromatographic methods for the quantification of imidazole-containing compounds in various matrices.
Table of Reaction Conditions for Derivatization
| Derivatization Method | Reagent | Typical Conditions | Purpose |
| Acetylation | Acetic Anhydride | Catalytic pyridine or 1-methylimidazole, heating | Increase volatility for GC |
| Silylation | BSTFA or MSTFA | Anhydrous conditions, heating | Increase volatility and thermal stability for GC |
Investigation of Side Reactions and Mechanistic Elucidation (e.g., Aza-Michael addition)
The Aza-Michael addition, or the conjugate addition of an N-nucleophile to an electron-deficient alkene, is a significant reaction for forming carbon-nitrogen bonds. For an imidazole derivative such as this compound, the pyrrolic nitrogen atom can act as a nucleophile.
Mechanistic Insights from Related Imidazoles:
Studies on the Aza-Michael addition of various imidazoles under solvent- and catalyst-free conditions have shown that the reaction proceeds efficiently, typically at elevated temperatures (e.g., 80°C), provided the imidazole derivative is sufficiently soluble in the Michael acceptor. nih.govacs.org The reaction mechanism is understood to be a third-order reaction—first order in the acceptor and second order in the imidazole donor. This is rationalized by the formation of a rate-determining zwitterionic transition state where a second imidazole molecule facilitates the proton transfer. d-nb.info
Side reactions are generally not observed in these additions, leading to high atom economy. nih.govd-nb.info However, the reaction rate is highly dependent on the specific imidazole's electronic properties and solubility. For instance, imidazole-based heterocycles with low solubility in the Michael acceptor show significantly slower conversion rates. d-nb.infochemrxiv.org Therefore, while this compound is expected to undergo Aza-Michael addition, its reaction kinetics would be influenced by its solubility and the nucleophilicity of its nitrogen atoms, which are in turn affected by the electronic effects of the isopropyl and methyl substituents.
| Michael Donor | Michael Acceptor | Reaction Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|
| Imidazole | Methyl acrylate | 5 | >97 | d-nb.info |
| 2-Methylimidazole | Methyl acrylate | 5 | >97 | d-nb.info |
| 4(5)-Nitroimidazole | Methyl acrylate | 15 | >97 | d-nb.info |
| 2-Methyl-4-nitro-1H-imidazole | Methyl acrylate | 24 | 0 | chemrxiv.org |
Reactions of Dinitroimidazole Derivatives
The introduction of nitro groups onto the imidazole ring dramatically alters its chemical reactivity. While no specific literature exists for dinitro derivatives of this compound, the synthesis of 2-isopropyl-1,4-dinitro-1H-imidazole has been reported. arkat-usa.org The reactivity of this and other dinitroimidazoles provides a framework for understanding the potential transformations of dinitrated this compound.
1,4-Dinitroimidazoles are known to undergo thermal rearrangement. When heated in solution at temperatures between 100-140°C, compounds like 1,4-dinitroimidazole and 2-methyl-1,4-dinitroimidazole rearrange to yield C-nitro isomers. researchgate.netresearchgate.net For example, heating 1,4-dinitroimidazole can produce 2,4-dinitroimidazole. This process can also be accompanied by the formation of denitration products. researchgate.netresearchgate.net A dinitro derivative of this compound would be expected to exhibit similar behavior, potentially rearranging to a more thermally stable C-nitro configuration.
Cine-substitution is a type of nucleophilic substitution where the entering group takes a position adjacent to the one vacated by the leaving group. 1,4-Dinitroimidazoles have been shown to react with thiol-containing compounds, such as cysteine, via a cine-substitution mechanism under acidic to neutral aqueous conditions. researchgate.netnih.govnih.gov In this reaction, the nucleophilic thiol attacks the C-5 position of the imidazole ring, leading to the displacement of the N-1 nitro group as the leaving group. nih.gov The presence of a substituent at the C-5 position, such as a methyl group, can inhibit this reaction, supporting the proposed mechanism. nih.gov Therefore, a hypothetical 1,4-dinitro-2-isopropyl-4,5-dimethyl-1H-imidazole would likely be unreactive toward nucleophiles via this specific cine-substitution pathway due to the presence of a methyl group at the C-5 position.
The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a key pathway for nucleophilic substitution in heterocyclic compounds. wikipedia.org For 1,4-dinitroimidazoles, this mechanism is particularly relevant in reactions with amine nucleophiles. researchgate.netnih.govresearchgate.net Unlike the reaction with thiols, which proceeds via cine-substitution, the reaction with amines (like lysine) in organic solvents with a base follows an ANRORC-like pathway. nih.gov The mechanism is initiated by the nucleophilic attack of the amine at the C-5 position of the dinitroimidazole. nih.govresearchgate.net This is followed by the opening of the imidazole ring, which then undergoes a subsequent ring-closure step to form the final substituted product. nih.gov The substitution pattern on the imidazole ring influences the reaction; for instance, 2-methyl-1,4-dinitroimidazole reacts efficiently, whereas 5-methyl-1,4-dinitroimidazole is inert, highlighting the importance of an unsubstituted C-5 position for the initial nucleophilic attack. nih.gov
Specific studies on the disproportionation reactions of dinitro-2-isopropyl-4,5-dimethyl-1H-imidazole are not available in the current literature. This type of reaction, involving the simultaneous oxidation and reduction of a compound, would require specific conditions that have not been reported for this class of molecules.
Denitration, the removal of a nitro group, is a known reaction for nitroimidazoles under various conditions. As mentioned, thermal rearrangement of 1,4-dinitroimidazoles can lead to denitration byproducts. researchgate.netresearchgate.net Additionally, denitration can be induced by other means. For example, radiation-induced oxidative denitration of 2-nitroimidazoles in aqueous solutions has been observed. nih.gov In a biological context, the mechanism of action for some nitroimidazole-based drugs involves a reductive denitrification process mediated by enzymes, which releases reactive nitric oxide. nih.gov It is plausible that dinitro derivatives of this compound could undergo denitration under similar thermal, radiative, or reductive conditions.
| Reaction Type | Reactant/Condition | Expected Outcome for Analogous Dinitroimidazoles | Reference |
|---|---|---|---|
| Thermal Rearrangement | Heat (100-140°C) | Formation of C-nitro isomers and denitration products. | researchgate.netresearchgate.net |
| Nucleophilic cine-substitution | Thiols (e.g., Cysteine) | Substitution at C-4 with loss of N-1 nitro group (requires unsubstituted C-5). | nih.gov |
| ANRORC Reaction | Amines (e.g., Lysine) in organic solvent + base | Ring transformation following nucleophilic attack at C-5 (requires unsubstituted C-5). | nih.govresearchgate.net |
| Denitration | Heat, Radiation, or Reductive enzymes | Loss of one or more nitro groups. | nih.govresearchgate.netresearchgate.netnih.gov |
Coordination Chemistry and Ligand Applications of 2 Isopropyl 4,5 Dimethyl 1h Imidazole
Role as a Ligand in Transition Metal Complexes
While specific research focusing exclusively on 2-isopropyl-4,5-dimethyl-1H-imidazole as a simple ligand is limited, its coordination behavior can be inferred from the extensive studies on other substituted imidazoles. The imidazole (B134444) ring system is a well-established ligand in coordination chemistry, primarily coordinating to metal ions through the lone pair of electrons on the sp²-hybridized nitrogen atom (N3). The substituents at the 2, 4, and 5 positions play a crucial role in modulating the ligand's properties.
Analysis of Binding Modes and Coordination Geometries
In its role as a neutral ligand, this compound is expected to act as a monodentate ligand, binding to a single metal center. The coordination of the imidazole nitrogen to a transition metal can result in a variety of coordination geometries, including linear, trigonal planar, tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.
The general binding mode involves the donation of the lone pair of electrons from the N3 atom to an empty d-orbital of the transition metal, forming a sigma bond. The strength of this bond is influenced by the electronic properties of the imidazole ring. The presence of electron-donating methyl groups at the 4 and 5 positions increases the electron density on the imidazole ring, enhancing its basicity and making it a stronger sigma-donor compared to unsubstituted imidazole. This enhanced donor capacity can lead to more stable metal complexes.
Impact of Steric Hindrance from Isopropyl and Methyl Groups on Coordination
The isopropyl group at the 2-position and the methyl groups at the 4 and 5-positions introduce significant steric bulk around the coordinating nitrogen atom. This steric hindrance has a profound impact on the coordination chemistry of the ligand.
Coordination Number and Geometry: The bulky substituents can prevent the coordination of a large number of ligands around a metal center, favoring lower coordination numbers. For instance, while smaller imidazole ligands might readily form hexacoordinate octahedral complexes, this compound may favor the formation of tetracoordinate tetrahedral or square planar complexes. The steric repulsion between the isopropyl and methyl groups and other ligands on the metal center can lead to distorted coordination geometries.
Kinetic Stability: The steric bulk can enhance the kinetic stability of the resulting metal complexes by sterically protecting the metal center from substitution reactions. This "steric shielding" can be advantageous in catalytic applications where ligand dissociation is undesirable.
Solubility: The presence of the alkyl groups generally increases the solubility of the metal complexes in organic solvents, which is beneficial for synthesis, purification, and application in homogeneous catalysis.
Synthesis and Characterization of Novel Metal-Imidazole Coordination Compounds
The synthesis of transition metal complexes with this compound would typically involve the reaction of the imidazole derivative with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal precursor.
Characterization of these novel coordination compounds would employ a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the imidazole ligand to the metal center by observing shifts in the vibrational frequencies of the imidazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand environment in diamagnetic complexes. Coordination to a metal center typically leads to shifts in the chemical shifts of the imidazole protons and carbons.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry.
Elemental Analysis: To confirm the empirical formula of the synthesized complexes.
Formation and Reactivity of N-Heterocyclic Carbene (NHC) Ligands derived from Imidazole Precursors
A significant application of substituted imidazoles is in the formation of N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have become ubiquitous as ligands in organometallic chemistry and catalysis. The NHC derived from this compound, typically by N-alkylation or N-arylation followed by deprotonation, is a potent ligand.
The formation of the corresponding imidazolium (B1220033) salt, the precursor to the NHC, is the first step. This is usually achieved by reacting this compound with an alkyl or aryl halide. Deprotonation of the C2-proton of the resulting imidazolium salt with a strong base yields the free NHC.
The NHC derived from this precursor, for example, 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene, is a strong σ-donor and a weak π-acceptor. The electronic properties of the NHC are influenced by the substituents on the imidazole ring. The electron-donating methyl groups at the 4 and 5 positions, along with the N-alkyl or N-aryl groups, enhance the electron-donating ability of the carbene carbon, leading to a strong metal-carbon bond.
The reactivity of these NHC ligands is characterized by their strong coordination to a wide range of transition metals, forming stable metal-NHC complexes. These complexes are often highly active and robust catalysts for a variety of organic transformations, including cross-coupling reactions, metathesis, and hydrogenation. The steric bulk of the N-substituents and the 2-isopropyl group plays a crucial role in stabilizing the metal center and influencing the selectivity of the catalytic reactions.
Table 1: Representative N-Heterocyclic Carbene Precursors and Derived NHCs
| Imidazolium Salt Precursor | Derived N-Heterocyclic Carbene (NHC) |
|---|---|
| 1,3-Diisopropyl-2-isopropyl-4,5-dimethyl-1H-imidazolium Halide | 1,3-Diisopropyl-2-isopropyl-4,5-dimethylimidazol-2-ylidene |
| 1,3-Dimesityl-2-isopropyl-4,5-dimethyl-1H-imidazolium Halide | 1,3-Dimesityl-2-isopropyl-4,5-dimethylimidazol-2-ylidene |
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. While the direct use of this compound as a primary linker in MOF synthesis is not well-documented, its structural features suggest potential applications in this area.
Substituted imidazoles can be incorporated into MOF structures in several ways:
As a primary linker: If the imidazole ring is functionalized with coordinating groups such as carboxylates or pyridyls, it can act as a multitopic linker to build the framework.
As a modulating ligand: During MOF synthesis, simple imidazoles can be used as modulators to control the nucleation and growth of the MOF crystals, influencing their size, morphology, and defect density. The steric bulk of this compound could be particularly effective in this role.
Post-synthetic modification: The imidazole moiety can be introduced into a pre-existing MOF structure through post-synthetic modification, imparting new functionalities to the material.
The incorporation of this compound into coordination polymers could lead to materials with interesting structural topologies and properties. The steric demands of the ligand would likely influence the dimensionality of the resulting polymer, potentially favoring the formation of 1D chains or 2D layers over 3D frameworks. The hydrophobicity imparted by the alkyl groups could also be a desirable feature for certain applications, such as the selective adsorption of organic molecules from aqueous solutions.
Table 2: Potential Roles of this compound in MOFs and Coordination Polymers
| Application Area | Potential Role | Expected Influence |
|---|---|---|
| MOF Synthesis | Modulator | Control of crystal size and morphology |
| MOF Functionalization | Post-synthetic modification | Introduction of basic sites and altered pore environment |
| Coordination Polymers | Linker (if functionalized) | Formation of lower-dimensional structures |
| Material Properties | Hydrophobicity | Enhanced stability in humid environments, selective adsorption |
Supramolecular Chemistry and Self Assembly of 2 Isopropyl 4,5 Dimethyl 1h Imidazole Derivatives
Hydrogen Bonding Networks in Solid and Solution States
The imidazole (B134444) ring is a potent mediator of hydrogen bonds, possessing both a hydrogen bond donor (the pyrrole-like N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). This dual functionality allows derivatives of 2-isopropyl-4,5-dimethyl-1H-imidazole to form robust and predictable hydrogen-bonding networks.
In the solid state, non-N-substituted imidazole derivatives consistently form a characteristic head-to-tail N-H···N hydrogen-bonded "tape" or chain motif. This is a highly persistent and reliable structural trend, even in the presence of other potential hydrogen bonding groups or significant steric hindrance from substituents. researchgate.net For this compound, this tape motif is the primary expected interaction, leading to one-dimensional chains of molecules. The specific parameters of these bonds, such as the N···N distance and the N-H···N angle, are influenced by the electronic and steric nature of the ring substituents. In the crystal structure of 4,5-dinitro-1H-imidazole, for example, intermolecular N-H···N hydrogen bonds link molecules into layered structures. nih.govresearchgate.net Similarly, in salts formed between imidazole and carboxylic acids, strong ionic N-H···O hydrogen bonds are the primary drivers for creating chains of alternating cations and anions. acs.org
The table below summarizes typical hydrogen bond geometries found in the crystal structures of various imidazole derivatives, illustrating the common parameters for these interactions.
| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Context |
| O-H | N | 0.82 | 1.93 | 2.741 | 171 | 1H-imidazole-1-methanol researchgate.net |
| O-H | N | 0.91 | 1.81 | 2.715 | 174 | 1H-imidazole-1-methanol researchgate.net |
| O-H | N | --- | --- | --- | --- | 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid nih.gov |
| N-H | N | --- | --- | --- | --- | 4,5-dinitro-1H-imidazole nih.gov |
In solution, the hydrogen bonding behavior is dependent on the solvent environment. In non-polar solvents, self-association through N-H···N hydrogen bonding is expected to be significant, leading to the formation of dimers and higher-order oligomers. In polar, protic solvents, the imidazole derivative will instead form hydrogen bonds with solvent molecules, disrupting the self-assembly process.
Pi-Pi Stacking Interactions and Aromatic Stacking Phenomena
The aromatic nature of the imidazole ring facilitates π-π stacking interactions, which are crucial for the stabilization of supramolecular assemblies. researchgate.net These interactions occur when the electron-rich π-systems of adjacent imidazole rings overlap. The geometry of this stacking can vary, with common arrangements including parallel-displaced and T-shaped conformations.
For this compound, the electronic properties of the ring are modulated by the alkyl substituents. The two methyl groups at the 4- and 5-positions are electron-donating, which increases the electron density of the π-system and can enhance its interaction with other aromatic rings. Studies on imidazole derivatives have shown that π-π stacking can lead to both anti-parallel and syn-parallel arrangements, with the distance between the stacked rings being a key factor for stabilization. researchgate.net
Research has demonstrated that π-π stacked dimers of imidazole can create efficient pathways for electronic conductance, highlighting the functional importance of this interaction. nih.govrsc.org However, strong π-stacking can also influence photophysical properties, sometimes leading to fluorescence quenching. The bulky 2-isopropyl group on the target molecule would likely introduce significant steric constraints, influencing the preferred stacking geometry and potentially preventing a co-facial arrangement in favor of a more offset, parallel-displaced orientation. In the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole, aryl-aryl distances were found to be greater than 5 Å, suggesting no significant π-stacking stabilization, likely due to the steric hindrance of the isopropyl groups. nsf.gov
Crystal Engineering and Rational Design of Supramolecular Architectures
Crystal engineering involves the rational design of crystalline solids with desired structures and properties by controlling intermolecular interactions. Imidazole and its derivatives are excellent candidates for this field due to their predictable and directional hydrogen bonding and their ability to act as ligands in coordination chemistry. researchgate.netrsc.org
The robust N-H···N tape motif is a powerful supramolecular synthon for building one-dimensional assemblies from this compound. researchgate.net By introducing other functional groups, these 1D chains can be further organized into 2D sheets or 3D frameworks. For instance, if the imidazole derivative were functionalized with a carboxylic acid, the interplay between N-H···N and O-H···O hydrogen bonds could lead to more complex, higher-dimensional networks.
Furthermore, the pyridine-like nitrogen of the imidazole ring is a strong coordination site for metal ions. This allows this compound to be used as a "strut" or "linker" in the construction of metal-organic frameworks (MOFs). researchgate.netrsc.org In this context, the isopropyl and dimethyl groups play a critical role in defining the size, shape, and chemical environment of the pores within the resulting framework, thereby tuning the properties of the final material. The design of benzimidazole (B57391) derivatives, for example, has led to a diversity of structures, including MOFs and coordination polymers, assembled through metal coordination and π-π stacking. researchgate.net
Influence of Steric Bulk on Self-Assembly Processes and Molecular Recognition
The steric bulk of substituents on a molecule profoundly influences its self-assembly behavior by imposing spatial constraints that can dictate packing efficiency, molecular conformation, and the geometry of intermolecular interactions. In this compound, the 2-isopropyl group is the most significant source of steric hindrance.
This bulky group can affect self-assembly in several ways:
Disruption of Dense Packing: The non-planar and spatially demanding nature of the isopropyl group can prevent the imidazole rings from packing in a closely-packed arrangement, potentially leading to the formation of more open or porous crystal structures.
Control of π-π Stacking: As noted previously, steric hindrance from bulky groups can prevent optimal π-π overlap, forcing a more slipped or offset stacking geometry, or even precluding significant π-stacking altogether. nsf.gov This effect has been observed where steric repulsion between bulky groups creates a rotational barrier around C-N bonds. researchgate.net
Molecular Recognition: In the context of host-guest chemistry, the steric profile of the isopropyl and dimethyl groups can create specifically shaped cavities or pockets within a supramolecular assembly. This shaping is a key principle in molecular recognition, where a host is designed to selectively bind a guest of a complementary size and shape. Computational studies have shown that the steric effects of substituents on amidines govern the product ratios in reactions forming imidazoles. mdpi.com
Development of Supramolecular Host Materials
Supramolecular host materials are structures capable of encapsulating smaller guest molecules within defined cavities or channels. The design principles discussed in the previous sections can be harnessed to develop host materials from this compound derivatives.
The most prominent strategy is the use of this molecule as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). rsc.org When coordinated to metal centers, the imidazole units form the nodes and struts of a porous framework. The 2-isopropyl and 4,5-dimethyl groups would project into the pores, creating a hydrophobic environment and defining the "guest-accessible" space. By tailoring the size and functionality of such linkers, MOFs with high selectivity for specific guests (e.g., for gas storage or separation) can be engineered. Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs, utilize imidazolate linkers to create materials with large cavities, such as the well-studied ZIF-8, which is built from zinc ions and 2-methylimidazolate. researchgate.net
Even in the absence of metal coordination, purely organic host materials can be formed. The steric hindrance of the isopropyl group, by preventing efficient packing, could lead to the formation of crystals with intrinsic porosity. The combination of directional hydrogen bonds to build a robust framework and bulky substituents to create voids is a known strategy for designing porous organic materials. These materials could find applications in selective adsorption, separation, or as nanoreactors for chemical transformations.
Catalytic Applications Involving 2 Isopropyl 4,5 Dimethyl 1h Imidazole and Its Derivatives
Role as Organocatalysts in Organic Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a powerful tool in organic synthesis. ias.ac.in Imidazole (B134444) and its derivatives are known to act as organocatalysts, leveraging their Brønsted basicity and nucleophilic character. ias.ac.in The imidazole ring's amphoteric nature, possessing both an 'aza' (–N=) and an 'amine' (–NH–) functional group, contributes to its catalytic prowess. ias.ac.in Its moderate basicity often helps in reducing byproduct formation, thereby enhancing product yields. ias.ac.in
While specific studies detailing the use of 2-isopropyl-4,5-dimethyl-1H-imidazole as a standalone organocatalyst are not extensively documented in the reviewed literature, the general catalytic activity of substituted imidazoles provides a strong basis for its potential applications. For instance, imidazole itself has been successfully employed as an organocatalyst in multicomponent reactions for the synthesis of complex heterocyclic structures like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in
The catalytic potential of this compound can be inferred from its structure. The isopropyl group at the 2-position and the methyl groups at the 4- and 5-positions introduce specific steric and electronic effects. These bulky substituents can influence the catalyst's activity and selectivity in a given transformation. Furthermore, N-heterocyclic olefins (NHOs) derived from related imidazoles, such as 4,5-dimethyl-2-isopropyl imidazole, have been shown to form Lewis acid-base pairs with rare earth complexes, enabling synergistic activation of small molecules like H₂. rsc.org This highlights the potential of the imidazole core, with this specific substitution pattern, to participate in cooperative catalysis.
Ligands in Homogeneous Catalysis, particularly NHC-based Catalysts
The most significant catalytic application of this compound is as a precursor to N-heterocyclic carbene (NHC) ligands for homogeneous catalysis. researchgate.netresearchgate.net NHCs are a class of stable carbene species that have become ubiquitous ligands in organometallic chemistry, often outperforming traditional phosphine (B1218219) ligands. orgchemres.org Their strong σ-donating properties and the formation of robust bonds with transition metals lead to highly active and stable catalysts. orgchemres.org
The deprotonation of the corresponding imidazolium (B1220033) salt, 1,3-disubstituted-2-isopropyl-4,5-dimethylimidazolium, yields the NHC, which can then be coordinated to a variety of metal centers. A key example is the chromium complex [(NHC)CrCl(μ-Cl)(THF)]₂, where the NHC is 1,3-diisopropyl-4,5-dimethylimidazole-2-ylidene. This complex, along with its bis-ligated counterpart (NHC)₂CrCl₂, has demonstrated activity in catalyzing ethylene (B1197577) polymerization when activated with methylaluminoxane (B55162) (MAO). researchgate.net The strong coordination ability of this NHC is evident from its reaction with CpNa, which results in the displacement of a cyclopentadienyl (B1206354) ligand. researchgate.net
The utility of NHC ligands derived from substituted imidazoles is vast, with applications in a wide array of chemical transformations. The steric bulk provided by the N-substituents (often isopropyl or larger groups) is crucial for stabilizing the carbene and the resulting metal complex. These bulky ligands can also create a specific coordination environment around the metal, influencing the selectivity of the catalytic reaction.
Exploration of Specific Reaction Types Catalyzed (e.g., C-H activation, cross-coupling)
Derivatives of this compound, particularly as NHC ligands on transition metals, have proven to be powerful catalysts for fundamentally important organic reactions like C-H activation and cross-coupling. nih.gov
C-H Activation: The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Metal-NHC complexes have emerged as potent catalysts for these reactions. nih.gov Palladium-NHC complexes, in particular, have been shown to catalyze the direct C(sp²)-H arylation of imidazoles and benzimidazoles at the C2 position. For instance, the [Pd(IPr)(1-Me-im)Cl₂] complex can effectively couple various aryl and heteroaryl chlorides with imidazoles. nih.gov While this example uses the IPr ligand (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), the underlying principle of using a bulky, electron-rich NHC to facilitate C-H activation is directly applicable to derivatives of this compound. The strong σ-donating nature of the NHC ligand is crucial for promoting the challenging C-H activation step. researchgate.net
Cross-Coupling Reactions: Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. orgchemres.org Metal complexes bearing NHC ligands are highly effective catalysts for these transformations. Their high activity allows for the coupling of challenging substrates, such as less reactive aryl chlorides, often under milder conditions than those required for traditional catalysts. byu.edu
The table below summarizes the performance of a representative Pd-NHC catalyst in the Suzuki-Miyaura cross-coupling reaction, illustrating the efficiency of such systems.
| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromide | Phenylboronic Acid | h-BN@NHC-Pd | Aqueous | RT | Excellent | orgchemres.org |
| Aryl Chloride | Phenylboronic Acid | N-H NHC-Pd Complex | Alcohol | - | Good | byu.edu |
The data highlights the robustness of NHC-Pd systems, which can operate in environmentally benign aqueous media or catalyze reactions with historically difficult substrates like aryl chlorides. orgchemres.orgbyu.edu The success of these catalysts is largely attributed to the unique electronic and steric properties imparted by the NHC ligand, which stabilize the active catalytic species and promote the key steps of the catalytic cycle.
Advanced Applications in Functional Materials Science
Development of Organic Electronic Materials
The unique molecular structure of 2-Isopropyl-4,5-dimethyl-1H-imidazole makes it a candidate for incorporation into organic electronic materials. The imidazole (B134444) ring itself is an electron-rich five-membered heterocycle, which can facilitate charge transport, a critical property for electronic applications. The isopropyl and dimethyl substitutions on the imidazole core influence its solubility, stability, and molecular packing, which are key parameters in the performance of organic transistors and molecular conductors.
While direct application of this compound in organic field-effect transistors (OFETs) or as a primary molecular conductor is not extensively documented, its role as a ligand in coordination chemistry is of significant interest. The nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with tailored electronic properties. These materials can exhibit semiconducting or conducting behaviors, paving the way for their use in next-generation electronic devices. Research into related imidazole compounds has shown that their derivatives can be utilized in the synthesis of materials for electronic applications, suggesting a potential pathway for the subject compound.
Applications in Optical Materials
The field of optical materials is another area where this compound holds promise, particularly in the development of dyes for solar cells and fluorescent materials.
Dyes for Solar Cells: Imidazole derivatives have been successfully employed as components in organic dyes for dye-sensitized solar cells (DSSCs). nih.gov In a typical D-π-A (donor-π-bridge-acceptor) dye structure, the imidazole moiety can act as a π-bridge or be part of the donor system, facilitating intramolecular charge transfer upon photoexcitation. This process is fundamental to the operation of DSSCs, where the dye absorbs light and injects an electron into a semiconductor nanoparticle layer. The efficiency of these solar cells is highly dependent on the photophysical and electrochemical properties of the dye. While specific studies on dyes incorporating this compound are limited, the general success of imidazole-based dyes indicates a strong potential for this compound in photovoltaic applications. nih.govresearchgate.net
Fluorescent Materials: The inherent aromaticity and tunable electronic structure of imidazole derivatives also make them attractive for the development of fluorescent materials. researchgate.net The fluorescence properties, such as quantum yield and emission wavelength, can be modified by altering the substituents on the imidazole ring. The isopropyl and dimethyl groups on this compound can influence its photophysical properties. Research on other substituted imidazoles has demonstrated their utility as fluorescent probes and in organic light-emitting diodes (OLEDs). nih.gov These findings suggest that this compound could be a valuable building block for creating new fluorescent materials with specific optical characteristics.
Integration into Nanomaterials and Hybrid Systems for Enhanced Properties
The integration of organic molecules with nanomaterials can lead to hybrid systems with synergistic and enhanced properties. This compound can be incorporated into such systems in several ways.
Its ability to act as a ligand allows it to functionalize the surface of nanoparticles, modifying their solubility, stability, and electronic properties. This surface modification is crucial for the dispersion of nanoparticles in various matrices and for creating effective interfaces in hybrid devices. For example, imidazole-functionalized quantum dots or metal nanoparticles could exhibit improved performance in catalytic or sensing applications.
Furthermore, this compound can be a component in the synthesis of hybrid materials where it is chemically bonded to or physically mixed with inorganic nanostructures. Such hybrid systems could find applications in areas like photocatalysis, where the organic component acts as a photosensitizer, or in nanocomposites for electronic and optical devices, where the combination of materials leads to improved performance characteristics. While direct examples involving this compound are not prevalent in the literature, the principles of integrating similar organic ligands with nanomaterials are well-established, pointing to a promising avenue for future research. nih.gov
Emerging Research Directions and Future Outlook
Exploration of Novel and Sustainable Synthetic Pathways
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. Research into the synthesis of 2-Isopropyl-4,5-dimethyl-1H-imidazole and other substituted imidazoles is increasingly focused on developing novel pathways that are both innovative and sustainable. researchgate.net A significant trend is the move away from traditional, often harsh, multi-step syntheses towards more streamlined and eco-friendly methodologies.
Key areas of exploration include:
Microwave-Assisted and Ultrasound-Irradiated Synthesis: These techniques offer rapid heating and enhanced reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption. researchgate.netmdpi.com
Catalytic Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple starting materials in a single step to form complex products, minimizing solvent waste and purification steps. rsc.org The development of novel catalysts, including magnetic nanoparticles, allows for easy separation and recycling, further enhancing the sustainability of the process. mdpi.comtandfonline.com
Solvent-Free and Aqueous-Phase Reactions: Eliminating or replacing hazardous organic solvents with water or conducting reactions under solvent-free conditions is a cornerstone of green chemistry. mdpi.comtandfonline.com Research is focused on designing reaction conditions that are compatible with these environmentally benign media.
These modern approaches stand in contrast to conventional methods, offering significant advantages in terms of environmental impact and efficiency.
Table 1: Comparison of Synthetic Methodologies for Imidazole (B134444) Synthesis
| Feature | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |
| Reaction Time | Often hours to days | Minutes to hours researchgate.net |
| Solvent Use | High volumes of organic solvents | Solvent-free, aqueous media, or recyclable solvents tandfonline.com |
| Catalysts | Often stoichiometric reagents, hazardous acids/bases | Recyclable catalysts (e.g., magnetic nanoparticles), biocatalysts mdpi.com |
| Process | Multi-step, requires isolation of intermediates | One-pot, multicomponent reactions (MCRs) rsc.org |
| Yield & Selectivity | Variable, may require extensive purification | Often high yields and improved selectivity rsc.org |
| Environmental Impact | Higher waste generation, use of toxic materials | Reduced waste, lower energy consumption, safer materials researchgate.net |
Deeper Understanding of Structure-Reactivity Relationships through Integrated Computational and Experimental Studies
The synergy between computational modeling and experimental analysis is revolutionizing our understanding of molecular behavior. For imidazole derivatives, this integrated approach provides unprecedented insight into their structure-reactivity relationships, guiding the rational design of new molecules with desired properties.
Computational Chemistry: Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for predicting molecular geometry, electronic properties, and reactivity. tandfonline.comresearchgate.net DFT calculations can be used to analyze Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbitals (NBO), and Molecular Electrostatic Potential (MEP), which help in identifying reactive sites and understanding reaction mechanisms. tandfonline.comresearchgate.net
Experimental Validation: Computational predictions are validated and refined using a suite of advanced spectroscopic and analytical techniques. researchgate.net Infrared (IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure, while techniques like X-ray crystallography provide precise data on bond lengths and angles in the solid state. researchgate.netnih.gov
This combined approach allows researchers to not only characterize newly synthesized compounds but also to predict their behavior before synthesis, saving time and resources. For instance, computational docking studies can forecast the binding affinity of imidazole derivatives with biological targets, such as proteins or enzymes, guiding the development of new therapeutic agents. researchgate.netnih.gov
Table 2: Integrated Approaches for Studying Imidazole Derivatives
| Technique | Type | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Computational | Optimized molecular geometry, electronic structure, HOMO-LUMO energy gap, reaction pathways. tandfonline.commdpi.com |
| Molecular Dynamics (MD) | Computational | Dynamic behavior of molecules, conformational changes, interactions with solvent or other molecules. researchgate.net |
| Molecular Docking | Computational | Prediction of binding modes and affinities between a ligand (imidazole derivative) and a receptor (e.g., protein). nih.govnih.gov |
| NMR Spectroscopy | Experimental | Connectivity of atoms, chemical environment of nuclei, confirmation of molecular structure. researchgate.net |
| IR & FT-Raman Spectroscopy | Experimental | Identification of functional groups and vibrational modes within the molecule. researchgate.net |
| UV-Vis Spectroscopy | Experimental | Electronic transitions, photophysical properties. nih.gov |
| X-ray Crystallography | Experimental | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. nih.gov |
Tailoring Imidazole Derivatives for Specific Advanced Materials Applications
The unique chemical properties of the imidazole ring—its aromaticity, thermal stability, and ability to be easily functionalized—make it an exceptional building block for advanced materials. vt.edu Future research will focus on precisely tailoring the structure of derivatives like this compound to create materials with highly specific and enhanced functionalities.
Key application areas include:
Polymers and Ionic Liquids: Imidazole-containing polymers and ionic liquids are being developed for a wide range of applications. mdpi.comvt.edu By modifying the substituents on the imidazole ring, properties such as ionic conductivity, thermal stability, and solubility can be tuned for use in batteries, fuel cells, and as specialized solvents. mdpi.com
Corrosion Inhibitors: The nitrogen atoms in the imidazole ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. chemimpex.com Research is aimed at designing derivatives with enhanced adsorption and protective capabilities for various metals and alloys.
Organic Frameworks: Imidazole ligands are being used to construct novel Halogen Bonded Organic Frameworks (XOFs). rsc.org These materials possess porous structures that can be tailored for specific applications, such as the selective adsorption and removal of pollutants like anionic dyes from wastewater. rsc.org
Chemosensors: The imidazole scaffold can be functionalized with fluorophores and specific binding sites to create chemosensors for detecting ions and other analytes. uminho.pt The interaction with the target analyte results in a measurable change in the optical properties (color or fluorescence) of the compound. uminho.pt
Table 3: Applications of Tailored Imidazole Derivatives in Advanced Materials
| Application Area | Desired Property | Structural Modification Strategy |
|---|---|---|
| Ionic Liquids | High ionic conductivity, low viscosity, thermal stability. mdpi.com | Functionalization of nitrogen atoms with different alkyl chains; selection of appropriate counter-anions. vt.edu |
| Electromechanical Actuators | Tunable mechanical properties, high ionic conductivity. vt.edu | Incorporation into block copolymers; quaternization of the imidazole ring. vt.edu |
| Corrosion Inhibition | Strong adsorption to metal surfaces, formation of a dense protective film. chemimpex.com | Introduction of substituents that increase electron density and promote surface coordination. |
| Environmental Remediation | High adsorption capacity, selectivity for specific pollutants. rsc.org | Use as linkers in porous organic frameworks to control pore size and surface chemistry. rsc.org |
| Fluorescent Probes | Selective binding to target ions/molecules, significant change in fluorescence upon binding. uminho.pt | Attachment of chromophoric and fluorophoric groups, introduction of specific ion-binding sites. uminho.pt |
Identification of New Interdisciplinary Research Opportunities in Chemical Sciences
The versatility of the imidazole core provides a fertile ground for interdisciplinary research, bridging fundamental chemical sciences with applied fields like medicine, biology, and environmental science. The unique properties of compounds such as this compound can be leveraged to address complex scientific questions that require a multifaceted approach.
Emerging interdisciplinary opportunities include:
Medicinal Chemistry and Chemical Biology: Imidazole is a "privileged structure" in medicinal chemistry, found in numerous bioactive molecules and pharmaceuticals. nih.govchemijournal.com Future work will involve designing and synthesizing novel derivatives as potential therapeutic agents, including anticancer, antibacterial, antifungal, and antiviral compounds. nih.govresearchgate.net Understanding how these molecules interact with biological systems at a molecular level is a key area for chemical biologists.
Supramolecular Chemistry: The imidazole ring's ability to participate in various noncovalent interactions, such as hydrogen bonding and coordination with metal ions, makes it an ideal component for building complex supramolecular assemblies. uminho.ptnih.gov This opens up research avenues in the design of molecular machines, drug delivery systems, and self-healing materials.
Materials Science and Environmental Chemistry: The development of imidazole-based materials for environmental applications, such as sensors for pollutants and frameworks for carbon capture or water purification, represents a significant intersection of these fields. rsc.org Research will focus on creating stable, reusable, and highly efficient materials for a sustainable future.
Table 4: Interdisciplinary Research Opportunities for Imidazole Derivatives
| Interdisciplinary Field | Research Focus | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Design and synthesis of derivatives with targeted biological activity (e.g., anticancer, antimicrobial). chemijournal.comnih.gov | Development of new drugs with improved efficacy and fewer side effects. |
| Chemical Biology | Use of imidazole-based probes to study enzyme function, protein interactions, and cellular imaging. | Deeper understanding of biological processes and disease mechanisms. |
| Supramolecular Chemistry | Construction of functional supramolecular complexes and materials using imidazole's coordinating properties. uminho.ptnih.gov | Creation of smart materials, targeted drug delivery systems, and molecular sensors. |
| Catalysis | Development of imidazole-based ligands for organometallic catalysts to improve reaction efficiency and selectivity. chemimpex.com | More efficient and sustainable industrial chemical processes. |
| Environmental Science | Creation of imidazole-based sensors and frameworks for pollution detection and remediation. rsc.org | Advanced technologies for monitoring and improving environmental quality. |
Q & A
Q. What are the standard synthetic routes for 2-Isopropyl-4,5-dimethyl-1H-imidazole and its derivatives?
Methodological Answer: The synthesis typically employs cyclocondensation reactions of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate. For example:
- Multicomponent Synthesis (One-Pot): A mixture of benzil (1,2-diketone), substituted aldehydes, and ammonium acetate in acetic acid under reflux yields tri-substituted imidazoles. Microwave-assisted methods (e.g., 350 W, 24 min) can improve efficiency and reduce side products .
- Catalytic Methods: Diethyl ammonium hydrogen phosphate or solvent-free conditions enhance regioselectivity for 2-isopropyl derivatives .
- Functionalization: Post-synthetic modifications (e.g., alkylation, sulfonation) introduce substituents at the N1 or C2 positions .
Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Multicomponent (reflux) | Benzil, aldehyde, NH₄OAc, acetic acid | 70-85 | |
| Microwave-assisted | Solvent: CH₃Cl:HAc (4:1), 350 W | 81.6 | |
| Solvent-free catalysis | NH₄OAc, diethyl ammonium phosphate | 65-75 |
Q. How are spectroscopic techniques applied to characterize this compound?
Methodological Answer: Structural confirmation relies on:
- ¹H/¹³C NMR: Methyl groups (δ 2.1–2.5 ppm for CH₃), isopropyl protons (δ 1.2–1.4 ppm), and aromatic protons (δ 7.2–7.9 ppm) .
- IR Spectroscopy: Stretching vibrations for C=N (1666 cm⁻¹) and NH (3448 cm⁻¹) confirm the imidazole core .
- X-Ray Crystallography: Resolves dihedral angles (e.g., 7.83° between imidazole and substituents) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for imidazole synthesis?
Methodological Answer: Factorial design minimizes experiments while maximizing data robustness. Key factors include:
- Variables: Temperature, catalyst loading, solvent polarity, and molar ratios .
- Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 120°C, 10 mol% catalyst) for yield improvement .
- Case Study: A 2³ factorial design for microwave synthesis improved purity by 15% by adjusting power (300–400 W) and reaction time (20–30 min) .
Q. How do substituents influence the biological activity of this compound derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Antimicrobial Activity: Electron-withdrawing groups (e.g., -NO₂, -CF₃) at C4/C5 enhance Gram-positive bacterial inhibition (MIC: 8–16 µg/mL) .
- Anti-Inflammatory Effects: 2-Isopropyl derivatives show COX-2 selectivity (IC₅₀: 0.8 µM) via hydrophobic interactions in docking studies .
- Data Contradictions: Discrepancies in IC₅₀ values (e.g., ±10% variability) may arise from assay conditions (e.g., DMSO solvent effects) or impurities .
Table 2: Biological Activity of Selected Derivatives
| Substituent (Position) | Biological Target | IC₅₀/MIC | Reference |
|---|---|---|---|
| -NO₂ (C4) | S. aureus | 12 µg/mL | |
| -CF₃ (C5) | COX-2 enzyme | 0.8 µM | |
| -OCH₃ (C2) | C. albicans | 25 µg/mL |
Q. What computational strategies validate the reactivity and binding modes of this compound?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding affinities (ΔG: -8.5 kcal/mol) to targets like COX-2 .
- DFT Calculations: HOMO-LUMO gaps (4.2 eV) correlate with electrophilic reactivity at the C2 position .
- MD Simulations: 100-ns trajectories assess stability of imidazole-protein complexes (RMSD < 2.0 Å) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
